molecular formula C26H22N2O3 B2418392 2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 898343-80-1

2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2418392
CAS No.: 898343-80-1
M. Wt: 410.473
InChI Key: BYJTXYDVDYGDMV-UHFFFAOYSA-N
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Description

2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22N2O3 and its molecular weight is 410.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • A study highlights the synthesis of stable, green twisted heteroacenes through a "clean reaction" strategy, focusing on thermally eliminating lactam bridges to produce compounds with significant structural stability and electronic properties. This method may be relevant for creating similar compounds, including 2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide, by modifying the synthesis pathway to incorporate specific functional groups (Li et al., 2012).

Potential Biological Activities

  • Research on analogs of the compound has evaluated analgesic and anti-inflammatory activities, revealing that certain derivatives show significant activity comparable to standard drugs. This suggests a potential avenue for the development of new therapeutic agents based on the structure of this compound (Gopa et al., 2001).

Antitumor Activity

  • A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound of interest, were synthesized and evaluated for in vitro antitumor activity. These studies demonstrated that specific derivatives exhibit broad-spectrum antitumor activity, suggesting that functional modifications to the core structure of this compound could yield potent antitumor agents (Al-Suwaidan et al., 2016).

Molecular Docking Studies

  • The antitumor activity of certain derivatives was further supported by molecular docking studies, indicating that these compounds could inhibit growth of cancer cell lines by targeting specific kinases. This underscores the potential of this compound derivatives as candidates for cancer therapy through structure-activity relationship exploration (Al-Suwaidan et al., 2016).

Structural and Property Insights

  • Structural aspects and properties of amide-containing isoquinoline derivatives were studied, revealing the formation of gels and crystalline salts under different conditions. This indicates the versatility of this compound derivatives in forming various solid-state structures with potential applications in material science (Karmakar et al., 2007).

Properties

IUPAC Name

2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-17-7-11-19(12-8-17)25(30)22-15-28(23-6-4-3-5-21(23)26(22)31)16-24(29)27-20-13-9-18(2)10-14-20/h3-15H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJTXYDVDYGDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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